molecular formula C14H18ClNO3 B14362512 N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide CAS No. 90257-56-0

N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide

Cat. No.: B14362512
CAS No.: 90257-56-0
M. Wt: 283.75 g/mol
InChI Key: AILRCGREXFDNIY-UHFFFAOYSA-N
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Description

N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chloro group, an ethoxy group, and an allyloxy group attached to a benzene ring, along with a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form an amine.

    Substitution Reactions: The amine undergoes substitution reactions to introduce the chloro, ethoxy, and allyloxy groups.

    Amidation: The final step involves the formation of the propanamide side chain through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Chloro-4-methoxyphenyl}propanamide
  • N-{3-Chloro-5-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide
  • N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}acetamide

Uniqueness

N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide is unique due to the specific combination of functional groups attached to the aromatic ring. This unique structure can confer distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

90257-56-0

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

N-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C14H18ClNO3/c1-4-7-19-14-11(15)8-10(16-13(17)5-2)9-12(14)18-6-3/h4,8-9H,1,5-7H2,2-3H3,(H,16,17)

InChI Key

AILRCGREXFDNIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC=C)OCC

Origin of Product

United States

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